molecular formula C22H24N6O3 B2908880 N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(3-phenylpropyl)oxalamide CAS No. 1014048-23-7

N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(3-phenylpropyl)oxalamide

Cat. No.: B2908880
CAS No.: 1014048-23-7
M. Wt: 420.473
InChI Key: UXJQILVQCKVJAI-UHFFFAOYSA-N
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Description

N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(3-phenylpropyl)oxalamide is a heterocyclic compound featuring a cyclopenta[d]pyrimidinone core fused with a pyrazole ring and an oxalamide linker to a 3-phenylpropyl group. Its design likely aims to optimize interactions with enzymatic targets through substituent modulation, such as the 3-phenylpropyl group enhancing lipophilicity or binding affinity.

Properties

IUPAC Name

N'-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-14-13-18(28(27-14)22-24-17-11-5-10-16(17)19(29)26-22)25-21(31)20(30)23-12-6-9-15-7-3-2-4-8-15/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,23,30)(H,25,31)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJQILVQCKVJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(=O)NCCCC2=CC=CC=C2)C3=NC4=C(CCC4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Effects on NMR Chemical Shifts

The compound’s pyrazole and pyrimidinone regions can be compared to analogous derivatives. For example, compounds 1 and 7 (Molecules, 2014) share a pyrimidinone core but differ in substituents. Their NMR profiles (Table 2, Figure 6) reveal nearly identical chemical shifts except in regions A (positions 39–44) and B (positions 29–36), where substituent differences alter the chemical environment . By analogy, the 3-phenylpropyl and methyl groups in the target compound may induce distinct shifts in similar regions, aiding structural elucidation.

Compound Region A (ppm) Region B (ppm) Key Substituents
Target Compound Hypothetical Δδ Hypothetical Δδ 3-phenylpropyl, methyl
Compound 1 (Molecules) 7.2–7.5 2.8–3.1 Alkyl chain
Compound 7 (Molecules) 7.8–8.1 3.3–3.6 Aromatic substituent

Insight : Bulkier groups (e.g., 3-phenylpropyl) may deshield adjacent protons, shifting signals downfield in regions analogous to A/B .

Physical Properties and Spectral Data

The compound 2d (Org. Biomol. Chem., 2017) shares a tetrahydroimidazo[1,2-a]pyridine core and provides a benchmark for physical properties :

Property Target Compound Compound 2d
Melting Point Not reported 215–217°C
Yield Not reported 55%
Key Functional Groups Oxalamide Nitrophenyl, cyano, ester

While structural differences preclude direct comparison, the methodologies (e.g., HRMS, IR) used for 2d validate the importance of spectroscopic consistency in confirming novel analogs .

Pharmacophore Comparison

The oxalamide group in the target compound is a critical pharmacophore, akin to kinase inhibitors like imatinib. Substituent variations in similar compounds (e.g., pyrimidinone vs. quinazoline cores) influence target selectivity and potency. For example:

  • Rapamycin analogs (Molecules, 2014) rely on macrocyclic lactone moieties for mTOR inhibition, whereas the target compound’s pyrimidinone-pyrazole system may favor compact, ATP-competitive binding .

Research Implications and Limitations

  • Strengths : The compound’s modular design allows systematic exploration of substituent effects on bioactivity and solubility.
  • Gaps : Direct pharmacological data (e.g., IC50, kinase profiling) are absent in the evidence, necessitating further experimental validation.

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